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Jacaric Acid methyl ester

Cat. No.: B10796999
M. Wt: 292.5 g/mol
InChI Key: HHGSORSQNMLLED-WTQDWYTRSA-N
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Description

Contextualizing Conjugated Linolenic Acids (CLnAs) in Lipid Research

Conjugated linolenic acids (CLnAs) are a class of fatty acids that have garnered substantial scientific attention for their potential health benefits. jscimedcentral.comasm.org Unlike more common polyunsaturated fatty acids, CLnAs possess a unique arrangement of double bonds that dictates their chemical behavior and physiological functions.

Natural Occurrence and Significance of Jacaric Acid in Plant Seed OilsJacaric acid (8Z,10E,12Z-octadecatrienoic acid) is a naturally occurring CLnA found as a major component in the seed oil of the Jacaranda mimosifolia tree.researchgate.netresearchgate.netinterchim.comPlant seed oils are the exclusive natural source of CLnAs.scielo.brResearch has highlighted the significance of these compounds, with studies indicating that CLnAs, including jacaric acid, possess potent anti-proliferative and anti-inflammatory properties.caymanchem.comwindows.netJacaric acid, specifically, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and is metabolized in the body into conjugated linoleic acid (CLA), another fatty acid known for its biological effects.rsc.orgcaymanchem.com

Table 1: Natural Plant Oil Sources of Common Conjugated Linolenic Acids (CLnAs)

Conjugated Linolenic AcidIsomer ConfigurationCommon Plant Source(s)
Jacaric Acid 8Z,10E,12Z-18:3Jacaranda mimosifolia (Jacaranda) seed oil jst.go.jpresearchgate.net
Punicic Acid 9Z,11E,13Z-18:3Punica granatum (Pomegranate) seed oil jst.go.jpresearchgate.net
α-Eleostearic Acid 9Z,11E,13E-18:3Vernicia fordii (Tung) seed oil, Momordica charantia (Bitter Gourd) seed oil scielo.brjst.go.jp
Catalpic Acid 9E,11E,13Z-18:3Catalpa ovata (Catalpa) seed oil scielo.brjst.go.jp
α-Calendic Acid 8E,10E,12Z-18:3Calendula officinalis (Pot Marigold) seed oil jst.go.jp

Role of Methyl Esters in Advanced Fatty Acid Investigations

The conversion of fatty acids into their methyl ester forms is a cornerstone of lipid analysis. This derivatization is crucial for overcoming analytical challenges and enabling detailed investigation, with Jacaric Acid Methyl Ester serving as a prime example of a compound designed for this purpose.

This compound as a Biochemical Research Tool and Standardthis compound is a high-purity methyl ester form of jacaric acid used as a standard and molecular tool in various biochemical applications.moleculardepot.comcaymanchem.cominterchim.comIts availability as a purified compound allows researchers to study the metabolic fate and physiological effects of jacaric acid in a controlled manner.windows.netresearchgate.netHigh-purity fatty acid methyl esters are ideal as standards for analytical techniques like gas chromatography, enabling accurate identification and quantification in complex biological samples.interchim.comcaymanchem.com

Table 2: Chemical and Physical Properties of this compound

PropertyValue/Description
Chemical Name methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate caymanchem.com
Synonyms Methyl jacarate, Methyl 8(Z),10(E),12(Z)-Octadecatrienoate moleculardepot.comcaymanchem.com
Molecular Formula C₁₉H₃₂O₂ caymanchem.comvulcanchem.com
Molecular Weight 292.5 g/mol moleculardepot.comcaymanchem.comvulcanchem.com
Appearance Liquid windows.net
Purity ≥96% caymanchem.comwindows.net
Solubility Soluble in hexane (B92381), ethanol, methanol (B129727), and chloroform (B151607) caymanchem.comwindows.net
Storage Recommended at -20°C moleculardepot.comcaymanchem.com

Foundational Importance of Methyl Esters in Analytical Techniques for Fatty AcidsThe analysis of free fatty acids by methods such as gas chromatography (GC) is often difficult due to their chemical properties.sigmaaldrich.comTo address this, fatty acids are commonly converted into fatty acid methyl esters (FAMEs) through a process called esterification.sigmaaldrich.comrestek.comThis chemical modification is fundamental for accurate fatty acid profiling for several reasons.restek.comscioninstruments.comThe resulting FAMEs are more volatile and thermally stable than their free acid counterparts, making them suitable for GC analysis.restek.comFurthermore, converting the polar carboxyl group of the fatty acid to a less polar methyl ester reduces the tendency for the molecules to form hydrogen bonds, which can cause adsorption issues and poor peak shape during chromatography.sigmaaldrich.comThis neutralization of polarity allows for more efficient separation based on properties like boiling point and degree of unsaturation.sigmaaldrich.com

Table 3: Rationale for Converting Fatty Acids to Methyl Esters (FAMEs) for Analysis

Analytical Challenge with Free Fatty AcidsAdvantage of FAMEs
Low Volatility Increased volatility allows for analysis by Gas Chromatography (GC). restek.com
High Polarity Reduced polarity prevents adsorption and improves peak symmetry. sigmaaldrich.com
Thermal Instability Greater thermal stability prevents degradation at high GC temperatures. restek.com
Intermolecular Bonding Neutralizing the carboxyl group prevents hydrogen bonding, enabling better separation. sigmaaldrich.com

Current Research Landscape and Gaps in Understanding this compound

Current research involving this compound primarily uses it as a proxy to investigate the biological activities of its parent compound, jacaric acid. Studies have focused on jacaric acid's anti-cancer effects, demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. caymanchem.com Another significant area of investigation is its metabolism, with findings showing it is rapidly converted to conjugated linoleic acid (CLA) in vivo. caymanchem.comresearchgate.net

However, there are notable gaps in the scientific understanding. A primary gap is the lack of research into the specific biological activities of this compound itself, independent of its role as a precursor to jacaric acid. While it is used as a research tool, its own potential physiological effects remain largely unexplored. Furthermore, while the general health benefits of CLnAs are promoted, many findings are from in vitro or animal studies, and a clearer understanding of their precise mechanisms of action is still needed. asm.orgscielo.br An analytical challenge has also been noted: standard GC analysis may not be able to resolve jacaric acid from another CLnA isomer, punicic acid, potentially complicating the analysis of oils containing both. researchgate.net This highlights a need for more advanced analytical methods to accurately distinguish between different CLnA isomers in complex mixtures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B10796999 Jacaric Acid methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3/b8-7-,10-9+,12-11-

InChI Key

HHGSORSQNMLLED-WTQDWYTRSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Jacaric Acid Methyl Ester

Chemical Synthesis Approaches for Jacaric Acid Methyl Ester

The conversion of jacaric acid or its parent triglycerides into this compound is most commonly achieved through esterification or transesterification reactions. The choice of catalyst—acidic or basic—is critical, as it significantly influences reaction conditions, yield, and the potential for isomerization of the conjugated double bonds.

Acid-catalyzed esterification is a conventional method for producing fatty acid methyl esters (FAMEs). This process involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). sigmaaldrich.comaocs.orggoogleapis.com The reaction is an equilibrium process, and to achieve high yields, a large excess of methanol is typically used, or water is removed as it forms. sigmaaldrich.comgoogle.com

For conjugated linolenic acids (CLnAs) like jacaric acid, acid-catalyzed methods pose a significant risk. The conditions, which often involve elevated temperatures (e.g., 50-100°C) and prolonged reaction times (1 hour or more), can induce isomerization of the cis and trans double bonds. nih.govresearchgate.netmdpi.comresearchgate.net Studies on similar CLnAs have shown that acid catalysts like boron trifluoride (BF₃), HCl, and H₂SO₄ can lead to extensive isomerization, altering the natural geometry of the fatty acid. researchgate.netscielo.brscielo.br For instance, research on α-eleostearic acid, another CLnA, demonstrated that methods using HCl/methanol or H₂SO₄/methanol resulted in the breakdown and isomerization of the conjugated system due to high temperatures and long reaction periods. researchgate.net To minimize this, conditions such as using H₂SO₄/methanol at a lower temperature (40°C) for a very short duration (10 minutes) have been suggested as more appropriate for free CLnAs. researchgate.net

Table 1: Comparison of Acid-Catalyzed Methylation Conditions for Fatty Acids Note: Data is generalized from studies on various fatty acids, including conjugated types.

CatalystTypical ConcentrationTemperature (°C)TimeKey Considerations
Hydrogen Chloride (HCl) in Methanol 1-5% (w/v)50 - 1001 - 2 hoursCan be prepared by bubbling HCl gas in methanol or via acetyl chloride and methanol. aocs.orgnih.gov Risk of isomerization and byproduct formation at higher temperatures and concentrations. sigmaaldrich.comacs.org
Sulfuric Acid (H₂SO₄) in Methanol 1-2% (v/v)40 - 10010 min - 2 hoursEffective catalyst, but can cause more significant isomerization of conjugated systems compared to other methods under harsh conditions. google.comresearchgate.netgoogle.com
Boron Trifluoride (BF₃) in Methanol 10-14%37 - 10020 min - 1 hourA powerful catalyst, but known to cause substantial isomerization and artifact formation with conjugated fatty acids. nih.govresearchgate.netacs.org

Base-catalyzed transesterification is widely regarded as the superior method for preparing methyl esters of conjugated fatty acids like jacaric acid, especially when starting from triglycerides found in oils. mdpi.com This method typically employs catalysts such as sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. vulcanchem.comgoogle.com

The primary advantage of base-catalyzed reactions is that they proceed much faster and under milder temperature conditions (room temperature to ~70°C) than acid-catalyzed methods. nih.gov These mild conditions are crucial for preserving the original configuration of the conjugated double bonds, minimizing the risk of isomerization. researchgate.netresearchgate.netscielo.brscielo.br For this reason, alkali-catalyzed methylation is considered the most reliable approach for determining the natural isomer distribution of conjugated fatty acids. scielo.br The reaction involves the nucleophilic attack of the methoxide ion on the carbonyl group of the triglyceride, leading to the formation of FAMEs and glycerol. vulcanchem.com However, a key limitation is that basic catalysts cannot esterify free fatty acids (FFAs) and are primarily effective for the transesterification of glycerolipids. nih.govscielo.br

Table 2: Typical Conditions for Base-Catalyzed Transesterification of Natural Oils Note: Conditions are generalized for the production of FAMEs from triglycerides.

CatalystCatalyst Loading (% w/w)Oil-to-Methanol Molar RatioTemperature (°C)Reaction Time
Sodium Methoxide (NaOCH₃) 0.5 - 1.01:3 - 1:860 - 702 - 5 hours
Potassium Hydroxide (KOH) 0.5 - 1.01:3 - 1:860 - 7030 min - 2 hours
Source: vulcanchem.comgoogle.com

Beyond traditional acid and base catalysis, other reagents are available for the methylation of fatty acids.

Trimethylsilyldiazomethane (TMSD) has been explored as a milder and safer alternative to the highly toxic and explosive diazomethane. tcichemicals.comjst.go.jp It reacts with carboxylic acids in a methanolic solution to yield methyl esters under gentle conditions. jst.go.jp This method is advantageous for sensitive compounds as it avoids harsh temperatures and acidic or basic environments. However, studies on conjugated linoleic acid (CLA) have shown that methylation with TMSD can be incomplete and may generate artifacts, such as trimethylsilyl (B98337) esters, which can interfere with subsequent gas chromatography (GC) analysis. acs.orgnih.govncats.io

Acetyl Chloride is not a direct methylation agent but serves as a convenient precursor for generating anhydrous methanolic HCl in situ. aocs.orgnih.gov When acetyl chloride is added to methanol, it reacts to form hydrogen chloride and methyl acetate. sciencemadness.orgyoutube.com The resulting HCl then acts as the catalyst for the esterification of the fatty acid. sciencemadness.org This method avoids the need to handle HCl gas directly but carries the same risks associated with acid-catalyzed procedures, namely the potential for isomerization of conjugated double bonds if not performed under carefully controlled, mild conditions. aocs.orgnih.gov

Base-Catalyzed Methyl Esterification Processes

Enzymatic Synthesis and Biotransformation Pathways to this compound

Enzymatic synthesis offers a highly specific and mild alternative for producing fatty acid esters. Lipases are commonly employed for the esterification or transesterification of fatty acids. nih.gov This biocatalytic approach operates at or near room temperature and at neutral pH, which is ideal for preserving the sensitive conjugated triene structure of jacaric acid.

While specific studies detailing the enzymatic synthesis of this compound are not widely documented, the principle has been successfully applied to other conjugated fatty acids. For example, lipase-catalyzed esterification has been used for the fractionation of conjugated linoleic acid (CLA) isomers. nih.gov This suggests that a similar enzymatic strategy could be developed for jacaric acid, using a suitable lipase (B570770) to catalyze the reaction between the free fatty acid and methanol. This pathway would theoretically yield this compound with minimal risk of isomerization or byproduct formation, representing a green and efficient synthetic route.

Targeted Derivatization for Enhanced Analytical Elucidation

While jacaric acid is converted to its methyl ester for standard GC analysis, the mass spectrum of the FAME derivative alone is often insufficient to definitively locate the positions of the double bonds due to their potential for migration during ionization. nih.gov To overcome this, further derivatization of the methyl ester is required.

To unambiguously determine the structure of jacaric acid and distinguish it from its isomers, the carboxyl group of the fatty acid is converted into a nitrogen-containing derivative that can stabilize the molecular ion during mass spectrometry (MS) analysis.

Dimethyloxazoline (DMOX) derivatives are prepared from fatty acid methyl esters and are highly effective for locating double bonds via GC-MS. aocs.orgresearchgate.netmdpi.comaocs.orgaocs.org The DMOX ring system directs fragmentation in a predictable manner, producing a series of diagnostic ions that allow for the precise assignment of double bond positions in polyunsaturated fatty acids. nih.gov

Picolinyl esters serve a similar purpose. aocs.orgresearchgate.netaocs.org These derivatives are synthesized by reacting the fatty acid with 3-pyridylcarbinol. nih.gov In the mass spectrometer, the pyridine (B92270) ring localizes the charge, inducing fragmentation along the fatty acid chain. nih.gov The resulting mass spectrum contains a clear pattern of ions that reveals the location of double bonds and other structural features. nih.gov While effective, picolinyl esters typically require higher GC column temperatures than their methyl ester or DMOX counterparts, which can be a limitation for very long-chain fatty acids. rsc.org Both DMOX and picolinyl ester derivatizations are indispensable tools for the definitive structural elucidation of complex fatty acids like jacaric acid. aocs.org

Covalent Adduct Chemical Ionization (CACI) Derivatization

Covalent Adduct Chemical Ionization (CACI) is a mass spectrometry technique that facilitates the unambiguous determination of double bond positions in FAMEs without requiring prior offline chemical derivatization. aocs.orgcaymanchem.com This method is particularly effective for analyzing complex mixtures of fatty acid isomers. aocs.org

The core principle of CACI involves the use of acetonitrile (B52724) as a reagent gas under chemical ionization (CI) conditions. In the ion source, acetonitrile undergoes a self-reaction to form a highly reactive electrophilic ion, (1-methyleneimino)-1-ethenylium (MIE), with a mass-to-charge ratio (m/z) of 54. nih.govacs.org This MIE reagent ion (CH₂=C=N⁺=CH₂) readily attacks the electron-rich double bonds of the FAME analyte. caymanchem.comacs.org This gas-phase reaction results in the formation of a stable covalent adduct, a cyclic cation, observed in the mass spectrum as an [M+54]⁺ ion, where 'M' is the molecular weight of the parent FAME. caymanchem.comnih.gov

For this compound, a fully conjugated triene, the formation of this [M+54]⁺ adduct is a key first step. A distinguishing feature of fully conjugated trienes in CACI-MS is the ratio of the [M+54]⁺ adduct to its subsequent fragmentation product, [M+54-32]⁺, which corresponds to the loss of methanol. This ratio is typically near unity (1:1), a characteristic that differentiates fully conjugated systems from their homoallylic (methylene-interrupted) counterparts, where the ratio is significantly higher (around 8 or more). nih.govacs.org

The true power of CACI is realized through tandem mass spectrometry (MS/MS). The isolated [M+54]⁺ adduct is subjected to collisionally activated dissociation (CAD), which induces fragmentation. The cleavage occurs at the bonds allylic to the original double bond locations within the cyclic adduct structure. This process yields a small number of predictable and high-abundance diagnostic ions that reveal the positions of the conjugated double bond system. aocs.orgrsc.org These fragments include an 'α-ion', containing the original carboxyl end of the molecule, and an 'ω-ion', containing the original terminal methyl end. aocs.orgcaymanchem.com By analyzing the m/z values of these diagnostic ions, the precise location of the conjugated double bond system along the fatty acyl chain can be determined. nih.govrsc.org

Table 1: Expected Diagnostic Ions for this compound in CACI-MS/MS

This table presents the predicted diagnostic ions for this compound based on the established principles of CACI-MS/MS fragmentation for conjugated fatty acid methyl esters. Jacaric acid has conjugated double bonds at the Δ8, Δ10, and Δ12 positions.

Ion TypeDescriptionPredicted m/z for this compound (C₁₉H₃₂O₂)
Molecular Ion (M) The intact this compound molecule.292.2
[M+54]⁺ Adduct The covalent adduct formed between the FAME and the MIE reagent ion.346.2
α-ion Diagnostic fragment containing the ester functional group.264
ω-ion Diagnostic fragment containing the terminal methyl group.192

In-Source Derivatization Techniques in Mass Spectrometry (e.g., Acetonitrile Adduct Formation)

In-source derivatization represents a streamlined approach where the derivatization reaction occurs directly within the ion source of the mass spectrometer, typically under atmospheric pressure chemical ionization (APCI) conditions. mdpi.comresearchgate.net This technique is often coupled with high-performance liquid chromatography (HPLC) for the separation of isomers prior to analysis. mdpi.com When using a mobile phase containing acetonitrile, reactive species are generated in the APCI source that react with the double bonds of FAMEs. mdpi.comresearchgate.net

In this method, the reaction of acetonitrile in the APCI source forms adducts with the analyte, leading to the creation of a radical cation, [M + C₃H₅N]⁺•, which has a mass 55 Da greater than the parent molecule ([M+55]⁺•). mdpi.com The subsequent collision-induced dissociation (CID) of this [M+55]⁺• adduct provides the structural information needed to localize the double bonds. mdpi.com

For conjugated trienes like this compound, the fragmentation pattern is highly informative. Analysis of its isomer, punicic acid methyl ester (18:3 n-5c, 7t, 9c), reveals that the major fragments are formed by cleavages occurring before and after the conjugated double bond system. mdpi.com These cleavages generate two primary diagnostic ions that effectively "bracket" the location of the conjugated system. mdpi.com

Applying this principle to this compound (18:3 n-6, 8, 10), which has double bonds at the 8, 10, and 12 positions, allows for the prediction of its characteristic fragments. The cleavage before the Δ8 double bond and after the Δ12 double bond would yield specific α and ω diagnostic ions.

Table 2: Predicted and Reported MS/MS Fragmentation Data for this compound via Acetonitrile Adduct Formation

This table outlines the expected fragmentation of the [M+55]⁺• adduct of this compound based on data from its isomer, punicic acid methyl ester, and other reported findings.

IonDescriptionPredicted/Reported m/zSource
[M+H]⁺ Protonated molecular ion.293.2-
[M+55]⁺• Acetonitrile adduct radical cation.347.2 mdpi.com
α-fragment Diagnostic ion from cleavage before the Δ8 double bond.264.1 vulcanchem.com
ω-fragment Diagnostic ion from cleavage after the Δ12 double bond.192.1 vulcanchem.com
MBR Value Multiple Bond Recognition (MBR) value, calculated as (α + ω - M - H). For punicic acid, this value is 133.133 (expected) mdpi.com

The use of these in-source derivatization techniques provides a rapid and powerful tool for the structural characterization of complex lipids like this compound, eliminating the need for cumbersome offline derivatization procedures and enabling detailed analysis from complex biological samples. aocs.orgmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Jacaric Acid Methyl Ester

Chromatographic Techniques for Isomer Separation and Analysis

Chromatography is the cornerstone for the analysis of jacaric acid methyl ester, providing the necessary separation power to resolve it from other FAMEs present in a sample. The choice of chromatographic technique and conditions is critical for achieving accurate and reliable results.

Gas chromatography with flame ionization detection (GC-FID) is a widely used and robust method for the quantitative analysis of fatty acid methyl esters, including this compound. nih.govrsc.org The technique separates FAMEs based on their boiling points and polarity, and the FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification.

For the analysis of conjugated linolenic acid (CLNA) isomers like jacaric acid, the choice of the GC column is paramount. Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88), are essential for separating the various positional and geometric isomers. mdpi.comocl-journal.orgrsc.org Research has shown that using a 100 m CP-Sil 88 column allows for the effective separation of various FAMEs, including those from pomegranate seed oil which contains punicic acid, an isomer of jacaric acid. ocl-journal.org Similarly, a study on seven CFA-containing seed oils, including Jacaranda mimosifolia, utilized an SP-2560 column to achieve separation of the major FAME peaks. mdpi.com

The quantitative analysis of this compound in Jacaranda mimosifolia seed oil has been performed using GC-FID. After transesterification of the seed oil to FAMEs, the resulting mixture is injected into the GC. The peak corresponding to this compound is identified based on its retention time, which is determined by running a standard. The area of the peak is then used to calculate the concentration of this compound relative to an internal standard or as a percentage of the total fatty acids. In one analysis of Jacaranda mimosifolia seed oil, jacaric acid was found to be a major fatty acid, although in that specific chromatogram, the linoleic acid FAME peak was slightly larger. mdpi.com

Table 1: GC-FID Conditions for this compound Analysis

ParameterValueReference
Column SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness mdpi.com
Inlet Temperature 250 °C mdpi.com
Detector Flame Ionization Detector (FID) mdpi.comocl-journal.org
FID Temperature 260 °C mdpi.com
Oven Program Initial 70°C, ramp 5°C/min to 130°C, 2°C/min to 180°C, 1°C/min to 196°C, 2°C/min to 230°C (30 min hold) mdpi.com
Carrier Gas Helium ocl-journal.org
Split Ratio 50:1 mdpi.com

This interactive table summarizes typical GC-FID parameters used for the analysis of FAMEs, including this compound.

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of conjugated fatty acid methyl esters. hplc.eu HPLC is particularly advantageous for separating isomers that may be difficult to resolve by GC and for analyzing samples without the need for derivatization, although analysis is commonly performed on the methyl esters.

Reversed-phase HPLC (RP-HPLC) is a common mode used for FAME separation. researchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727). researchgate.netvulcanchem.com The separation is based on the hydrophobicity of the FAMEs. For conjugated fatty acids, UV detection is highly effective due to the strong absorbance of the conjugated double bond system. researchgate.net

Silver ion HPLC (Ag+-HPLC) is a specialized and highly effective technique for separating unsaturated fatty acid isomers, including conjugated ones. gerli.comnih.gov This technique utilizes a stationary phase impregnated with silver ions. The silver ions interact with the double bonds of the fatty acids, and the strength of this interaction depends on the number, position, and geometry of the double bonds. This allows for the separation of isomers with the same number of double bonds but different configurations (cis/trans) or positions. nih.gov Research has shown that coupling multiple Ag+-HPLC columns in series can significantly improve the resolution of complex mixtures of conjugated linoleic acid (CLA) isomers. nih.govcsic.es A study on various seed oils containing isomeric conjugated octadecatrienoic acids, including jacaric acid, demonstrated that the elution sequence of triglycerides is consistent across different mobile phase compositions, with jacaric acid eluting after punicic acid. mdpi.combsuedu.ru

A study comparing the separation of triglycerides from various seed oils containing CLnA isomers by RP-HPLC found a consistent elution order. The study included Jacaranda mimosifolia and determined the elution order of triglycerides containing different CLnA isomers, which is influenced by their structure. mdpi.combsuedu.ru

Table 2: HPLC Systems for Conjugated FAME Analysis

TechniqueStationary PhaseMobile Phase ExampleDetectionApplicationReference
RP-HPLC C18 (Octadecylsilyl)Acetonitrile/Water or Methanol/Water gradientUV (234 nm for conjugated dienes)Separation of FAMEs including CLA researchgate.net
Ag+-HPLC Silver-ion impregnated silicaHexane (B92381) with small amount of acetonitrileUVSeparation of positional and geometric isomers of conjugated fatty acids gerli.comaocs.org

This interactive table compares different HPLC systems for the analysis of conjugated fatty acid methyl esters.

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to single-dimension GC. chula.ac.thjas.de In GCxGC, two columns with different separation mechanisms (e.g., non-polar followed by polar) are coupled in series via a modulator. jas.de This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that co-elute in a one-dimensional system. chula.ac.thrsc.org

The application of GCxGC is particularly beneficial for the detailed profiling of fatty acids in complex matrices like biological samples and fuels. gulfbioanalytical.comacs.org When coupled with a flame ionization detector (FID) or a mass spectrometer, GCxGC can provide both quantitative data and structural information. acs.org While specific applications of GCxGC for the detailed analysis of this compound are not extensively documented in the provided context, the technique's proven ability to resolve complex FAME mixtures suggests its high potential in this area. chula.ac.thgulfbioanalytical.com The structured nature of GCxGC chromatograms, where compounds of a similar class elute in specific regions, can aid in the identification of different fatty acid groups, including conjugated trienes. uib.no

The primary challenge in the analysis of conjugated trienes like jacaric acid is the resolution of its various positional and geometric isomers from each other and from other fatty acids. rsc.org Method development focuses on optimizing chromatographic conditions to achieve this separation.

In gas chromatography, this involves the careful selection of highly polar stationary phases and the optimization of the temperature program. Long capillary columns (e.g., 100 m or even 200 m) are often employed to increase the number of theoretical plates and improve resolution. ocl-journal.orgrsc.org The use of two different columns with complementary selectivity can be crucial for confirming peak identities. For instance, a study on CFA-containing seed oils used both a poly(ethylene glycol) column and a more polar biscyanopropyl column to aid in peak identification. mdpi.comresearchgate.netusda.gov

In HPLC, particularly Ag+-HPLC, method development involves optimizing the mobile phase composition to fine-tune the retention of different isomers. The elution order in Ag+-HPLC is generally trans,trans isomers first, followed by cis,trans, and then cis,cis isomers. aocs.org For conjugated octadecatrienoic acids, the elution order is also dependent on the position of the conjugated system. mdpi.combsuedu.ru

The synthesis of authentic standards of various isomers is also a critical aspect of method development, as it allows for the definitive identification of peaks in a chromatogram. Furthermore, derivatization techniques can be employed to aid in separation and identification. For example, the formation of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) adducts can be used to locate the position of conjugated double bonds through mass spectrometry. dss.go.th

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution of Complex Mixtures

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the structural elucidation of fatty acid methyl esters and can also be used for quantification.

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. researchgate.netmdpi.com As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, providing information about its molecular weight and structure. researchgate.net

For FAMEs, electron ionization (EI) is commonly used. The fragmentation patterns of FAMEs can help to determine the chain length and degree of unsaturation. However, EI-MS is often not sufficient to determine the exact position of double bonds in unsaturated FAMEs. researchgate.net Chemical ionization (CI), a softer ionization technique, can provide a more prominent molecular ion peak, which is useful for confirming the molecular weight. mdpi.com A study analyzing seven seed oils containing CFAs, including Jacaranda mimosifolia, utilized GC-MS with positive-ion chemical ionization (PCI) with methane (B114726) as the reagent gas for analysis. mdpi.comusda.gov

To overcome the limitations of standard GC-MS in determining double bond positions, derivatization techniques are often employed. The preparation of dimethyloxazoline (DMOX) derivatives of fatty acids prior to GC-MS analysis is a well-established method. The fragmentation of DMOX derivatives in the mass spectrometer allows for the unambiguous determination of double bond locations. psu.edu Another approach involves forming adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), which react specifically with conjugated diene systems. The mass spectra of these adducts are highly informative for locating the conjugated double bonds. dss.go.th

Recent advancements in GC-MS/MS (tandem mass spectrometry) have also improved the ability to differentiate isomers. By selecting a specific precursor ion and analyzing its fragmentation products, greater specificity and sensitivity can be achieved. nih.govchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration (MS/MS) have become indispensable tools for the detailed analysis of this compound within complex lipidomic samples. These techniques offer high sensitivity and specificity, which are crucial for distinguishing this compound from other structurally similar fatty acid methyl esters (FAMEs). csic.esresearchgate.net In typical LC-MS workflows, reversed-phase liquid chromatography is often employed to separate FAMEs based on their hydrophobicity, chain length, and degree of unsaturation. csic.es

Following chromatographic separation, mass spectrometry is used for detection and identification. Atmospheric pressure chemical ionization (APCI) is a commonly utilized ionization source for FAME analysis as it effectively ionizes the less polar methyl ester derivatives. csic.es In the mass spectrum, this compound (C₁₉H₃₂O₂) typically appears as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 293.2. vulcanchem.com

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. By selecting the parent ion (m/z 293.2) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This fragmentation pattern is unique to the structure of this compound, allowing for its unambiguous identification even in the presence of co-eluting isomers. For instance, APCI-HPLC/MS/MS can identify the conjugated double bonds through the generation of diagnostic fragment ions. vulcanchem.com The reproducibility and high specificity of LC-MS/MS systems are significant advantages for the analysis of conjugated linolenic acid isomers like this compound. researchgate.net

The application of LC-MS and MS/MS in lipidomics allows for the comprehensive profiling of fatty acids in biological samples. While gas chromatography is a traditional method for FAME analysis, LC-MS provides a powerful alternative, particularly for complex mixtures where extensive fractionation would otherwise be required. csic.esresearchgate.net

Analytical Parameter This compound
Chemical FormulaC₁₉H₃₂O₂
Molecular Weight292.5 g/mol
Ionization Mode (Typical)APCI
Parent Ion [M+H]⁺ (m/z)293.2

Advanced MS Ionization Techniques for Double Bond Localization (e.g., Ozone-Induced Dissociation (OzID), Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI))

Determining the precise location of double bonds within the carbon chain of conjugated fatty acid methyl esters like jacaric acid is a significant analytical challenge. Conventional collision-induced dissociation often results in fragmentation patterns that are not informative enough to pinpoint double bond positions. To address this, advanced ionization and fragmentation techniques have been developed.

Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI) is a powerful technique for the structural elucidation of unsaturated fatty acid methyl esters. nih.govshimadzu.com In this method, the reagent gas in the chemical ionization source, often acetonitrile, forms covalent adducts with the fatty acid methyl ester. researchgate.net For example, under acetonitrile chemical ionization conditions, an [M+54]⁺ ion is formed. researchgate.net When this adduct ion is subjected to tandem mass spectrometry (MS/MS), it fragments at specific locations relative to the double bonds, producing diagnostic ions that reveal their positions. nih.govshimadzu.com

This technique is particularly useful for distinguishing between positional isomers. The fragmentation of the covalent adduct yields prominent ions that are indicative of the double bond locations. researchgate.net For instance, in the analysis of conjugated linoleic acid (CLA) methyl esters, a related class of compounds, CACI-MS/MS produces diagnostic α and ω ions that clearly define the double bond positions. nih.gov This approach avoids the need for complex derivatization procedures that are often required by other methods. nih.gov The ability of CACI-MS/MS to provide structural information on complex polyenes makes it a valuable tool for the detailed characterization of this compound. nih.gov

While specific OzID data for this compound is not prevalent in the provided search results, the principle of the technique is well-established for unsaturated lipids. Ozone-Induced Dissociation (OzID) is another advanced MS technique where gas-phase ozonolysis is performed within the mass spectrometer. The reaction of ozone with the double bonds of the fatty acid methyl ester leads to the formation of ozonides, which then fragment in a predictable manner upon collisional activation. This fragmentation pattern directly reveals the location of the double bonds.

These advanced MS techniques provide a much higher level of structural detail than conventional MS/MS, enabling the confident identification and differentiation of conjugated fatty acid isomers like this compound in complex mixtures.

Spectroscopic Analysis for Confirmation and Structural Detail

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR for distinguishing isomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and elucidate the specific arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different types of protons present. The protons of the methoxy (B1213986) group (-OCH₃) from the methyl ester typically appear as a sharp singlet around 3.6 ppm. vulcanchem.com The olefinic protons (H-C=C-H) of the conjugated double bond system produce complex signals in the region of 5.3 to 6.5 ppm. The specific coupling patterns and chemical shifts within this region are characteristic of the cis and trans configurations of the double bonds.

¹³C NMR spectroscopy is particularly valuable for distinguishing between different isomers of conjugated fatty acid methyl esters. The chemical shifts of the carbon atoms involved in the double bonds are highly sensitive to their geometric configuration (cis or trans) and their position within the conjugated system. This allows for the unambiguous differentiation of this compound from its various geometric and positional isomers. The carbonyl carbon of the ester group typically resonates around 174 ppm, while the carbons of the conjugated system appear in the 125-135 ppm range. The distinct chemical shifts for each carbon in the conjugated system provide a unique fingerprint for the 8(Z), 10(E), 12(Z) configuration of jacaric acid.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for the identification of key functional groups present in this compound, thereby confirming its general chemical nature. The FTIR spectrum provides a characteristic pattern of absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.

For this compound, several key absorption bands are expected in its FTIR spectrum. A strong absorption peak around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. The presence of C-H bonds is indicated by stretching vibrations typically observed in the 2850-3000 cm⁻¹ region.

The most informative region for confirming the conjugated triene system is the C=C stretching region. Conjugated double bonds typically show absorption bands between 1600 and 1650 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations are diagnostic for the stereochemistry of the double bonds. A band around 970 cm⁻¹ is indicative of a trans double bond, while a band around 720 cm⁻¹ can suggest a cis double bond. The specific combination of these bands in the FTIR spectrum helps to confirm the presence of the conjugated cis, trans, cis system in this compound.

Spectroscopic Technique Key Observables for this compound Typical Values
¹H NMR Methoxy Protons (-OCH₃)~3.6 ppm (singlet)
Olefinic Protons (-CH=CH-)5.3 - 6.5 ppm (complex multiplets)
¹³C NMR Carbonyl Carbon (C=O)~174 ppm
Olefinic Carbons (-C=C-)125 - 135 ppm
FTIR Ester C=O Stretch~1740 cm⁻¹
C-H Stretch2850 - 3000 cm⁻¹
trans C=C Out-of-Plane Bend~970 cm⁻¹

Challenges and Methodological Considerations in Conjugated Fatty Acid Methyl Ester Analysis

Prevention of Isomerization During Sample Preparation and Derivatization

A significant challenge in the analysis of conjugated fatty acids like jacaric acid is their susceptibility to isomerization. researchgate.net The conjugated double bond system is sensitive to factors such as heat, light, and acidic or basic conditions, which can cause the double bonds to shift their position or change their geometric configuration from cis to trans, or vice versa. researchgate.net This can lead to the formation of artifacts and result in an inaccurate qualitative and quantitative analysis of the original sample.

The derivatization of fatty acids to their methyl esters (FAMEs) is a standard and often necessary step for analysis by gas chromatography (GC) and some mass spectrometry techniques. chromatographyonline.com However, this process itself can induce isomerization if not performed under carefully controlled conditions. For example, prolonged reaction times or high temperatures during the methylation process can promote the rearrangement of the conjugated double bond system.

To mitigate the risk of isomerization, several precautions must be taken during sample preparation and derivatization:

Mild Reaction Conditions: The use of mild catalysts and lower reaction temperatures is crucial. For instance, base-catalyzed transesterification using sodium methoxide (B1231860) in methanol at moderate temperatures (e.g., 60-70°C) is a common method. vulcanchem.com

Minimized Exposure to Light and Oxygen: Samples should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent photo-induced and oxidative isomerization.

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction and preparation can help to quench free radicals and inhibit oxidative processes that might lead to isomerization.

Rapid Analysis: Once the FAMEs are prepared, they should be analyzed as quickly as possible to minimize the potential for degradation or rearrangement during storage. Storage, if necessary, should be at low temperatures, such as -20°C or below. caymanchem.com

By adhering to these methodological considerations, the structural integrity of this compound can be preserved, ensuring that the analytical results accurately reflect the composition of the original sample.

Optimization of Extraction and Pretreatment Procedures for Trace Analysis

The accurate trace analysis of this compound is fundamentally dependent on the meticulous optimization of extraction and sample pretreatment procedures. These steps are critical for isolating the analyte from complex biological or food matrices, minimizing interference from other lipid components, and preventing the isomerization of the conjugated double bond system, which could lead to inaccurate quantification. aocs.orgrsc.org Methodologies often involve a combination of lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and selective cleanup techniques. rsc.org

Lipid Extraction and Derivatization

A common initial step involves the extraction of total lipids from the sample matrix. A mixture of hexane and isopropanol (B130326) is considered advantageous for this purpose, offering rapid phase separation and reduced toxicity compared to traditional chloroform (B151607)/methanol methods. cabidigitallibrary.org Following extraction, the fatty acids within the lipid extract are converted to their corresponding methyl esters (FAMEs) to enhance volatility for gas chromatography (GC) analysis. rsc.orgthermofisher.com

The choice of derivatization catalyst is crucial for conjugated fatty acids like jacaric acid. Base-catalyzed transesterification, using reagents such as sodium methoxide in methanol, is widely recommended as it minimizes the risk of geometric isomerization of the conjugated double bonds. aocs.orgresearchgate.net Acid-catalyzed methods, while effective for many fatty acids, can promote changes in the cis-trans configuration of conjugated systems and are generally avoided unless specific optimizations are in place. aocs.org

For samples with a high initial content of free fatty acids (FFA), a two-step pretreatment process may be optimized. This involves an initial acid-catalyzed esterification to convert FFAs to FAMEs, followed by a base-catalyzed transesterification for the remaining glyceridic lipids. researchgate.net Research on high-FFA fish oil has demonstrated the effectiveness of this approach.

Table 1: Optimization of a Two-Step Pretreatment for High-FFA Oil

This table summarizes the optimized conditions for reducing high free fatty acid content before final transesterification, based on findings from a study on fish oil. researchgate.net

ParameterStep 1: Acid-Catalyzed PretreatmentStep 2: Alkali-Catalyzed Transesterification
ObjectiveReduce FFA ContentConvert Triglycerides to FAME
CatalystSulfuric Acid (1 wt.%)Sodium Hydroxide (B78521) (0.5 wt.%)
Methanol-to-Oil Ratio40 wt.%20 wt.%
Temperature40°C60°C
Reaction Time60 minutes120 minutes
ResultFFA level reduced to 0.46% with 93% yieldFinal FAME yield of 89.44%

Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-Phase Extraction (SPE) is a powerful technique for purifying the FAME fraction prior to analysis. It effectively separates FAMEs from interfering compounds, which is essential for trace-level detection.

For analyzing FFAs in lipid-rich materials like seeds, SPE methods can be optimized to significantly reduce contamination from triacylglycerols (TAGs). cirad.fr A study focused on this challenge demonstrated that refining the SPE protocol, combined with a modified methylation procedure, could dramatically improve the purity of the target fraction.

Table 2: Optimization of SPE and Methylation to Reduce TAG Contamination in FFA Analysis

Based on research aimed at developing a sensitive method for FFA analysis in lipid-rich seeds. cirad.fr

Optimization StepResulting TAG Contamination in FFA Fraction
Baseline SPE Method~17%
Modification of Neutral Lipid Elution Volume~12%
Removal of Saponification Step from Methylation~4%
Reduction of BF₃-Catalyzed Methylation Time to 1 min~1.5%

Argentation (Silver-Ion) SPE

For separating FAMEs based on the number, position, and geometry of their double bonds, argentation or silver-ion chromatography is an invaluable tool. rsc.orgaocs.org By converting SPE columns with a bonded sulfonic acid phase into the silver-ion form, a high degree of separation can be achieved on a small scale. aocs.org This is particularly useful for isolating specific conjugated isomers like this compound from other C18 FAMEs. The fractions can be collected and analyzed directly by GC-MS, as no silver salts are eluted. aocs.orgaocs.org

Table 3: Example Elution Scheme for Silver-Ion SPE of FAMEs

This protocol outlines a solvent scheme for fractionating fatty acid methyl esters using a silver-ion SPE cartridge, enabling separation based on unsaturation. aocs.org

FractionElution Solvent CompositionEluted Fatty Acid Methyl Esters
1DichloromethaneSaturated
2Dichloromethane:Acetone (98:2)Trans-Monoenoic
3Dichloromethane:Acetone (90:10)Cis-Monoenoic
4Dichloromethane:Acetone (80:20)Linoleate (B1235992) (Di-unsaturated)
5AcetoneLinolenate & Conjugated (e.g., Jacarate)
6Acetone:Acetonitrile (98:2)Arachidonate (Tetra-unsaturated)

Advanced Microextraction Techniques

Modern analytical approaches aim to reduce solvent consumption and sample handling time. Headspace solid-phase microextraction (SPME) arrow technology coupled with GC-MS/MS offers a novel, green analytical method for the trace analysis of FAMEs in aqueous samples. d-nb.info Through thorough optimization of key parameters, this technique can achieve high sensitivity and selectivity with low detection limits.

Table 4: Optimized Parameters for Headspace SPME Arrow Analysis of FAMEs

This table presents the optimized conditions for a rapid and sensitive HS-SPME arrow method for FAME analysis in aqueous matrices. d-nb.info

ParameterOptimized Value/Condition
SPME Fiber MaterialDivinylbenzene/Polydimethylsiloxane (DVB/PDMS)
Sample pH2
Extraction Temperature70°C
Extraction Time20 minutes
Achieved Method Detection Limits (MDLs)9–437 ng L⁻¹

Biosynthesis and Metabolic Pathways of Jacaric Acid Precursor to Methyl Ester

Natural Production in Plant Species

Jacaric acid (8Z,10E,12Z-octadecatrienoic acid) is a key polyunsaturated fatty acid found in the seed oil of the Jacaranda mimosifolia tree, native to Central and South America. nih.govgerli.comresearchgate.net The concentration of jacaric acid in jacaranda seed oil is significant, reaching approximately 36 g per 100 g of oil. researchgate.net

Elucidation of Biosynthetic Enzymes and Pathways in Jacaranda Mimosifolia

The precise enzymatic machinery responsible for jacaric acid synthesis in Jacaranda mimosifolia is an area of active investigation. The genome of this plant has not yet been fully sequenced, presenting a challenge to the direct identification of the genes involved. igem.org However, research points towards a specialized fatty acid desaturase, often referred to as a "conjugase," as the key enzyme. This enzyme is believed to be a homolog of the oleate (B1233923) desaturase (FAD2). researchgate.net

In an effort to identify the specific enzyme, researchers have undertaken exome-sequencing of both fresh and germinated seeds of Jacaranda mimosifolia. igem.org This approach aims to pinpoint genes that are differentially expressed during the period of active jacaric acid synthesis. The leading candidate is a gene referred to as FadX. igem.org Phylogenetic analysis of contigs from this research shows a clustering with Fad2 enzymes, further supporting the hypothesis that a modified desaturase is responsible for creating the conjugated double bond system characteristic of jacaric acid. igem.org

The proposed biosynthetic pathway involves the conversion of linoleic acid (18:2Δ⁹,¹²) into jacaric acid. The conjugase enzyme likely introduces a double bond and shifts another to create the 8, 10, 12 conjugated triene system.

Comparative Analysis of Jacaric Acid Biosynthesis with Other CLnAs

The biosynthesis of jacaric acid shares similarities with the formation of other conjugated linolenic acids (CLnAs) in different plant species. For instance, the production of punicic acid (9c,11t,13c-18:3) in pomegranate (Punica granatum) and α-eleostearic acid (9c,11t,13t-18:3) in tung tree (Vernicia fordii) are also catalyzed by FADX-type enzymes. researchgate.net These enzymes are responsible for converting linoleic acid into their respective conjugated triene isomers. researchgate.net While the substrate is the same, the specificities of the conjugase enzymes in each plant species dictate the position and geometry of the resulting double bonds, leading to the diversity of CLnAs found in nature.

Other naturally occurring CLnA isomers include calendic acid, catalpic acid, and α- and β-eleostearic acid. mdpi.comacs.org The study of these various biosynthetic pathways provides valuable insights into the structure-function relationships of the enzymes involved and the evolutionary development of these specialized metabolic routes in plants. nih.gov

In Vivo Metabolism and Biotransformation in Animal Models

Once ingested, jacaric acid and its methyl ester undergo a series of metabolic transformations. Studies in animal models, primarily rats and mice, have shed light on the absorption, distribution, and conversion of these compounds.

Absorption and Distribution of Jacaric Acid and its Methyl Esters in Tissues (e.g., Serum, Liver, Adipose Tissue)

Research has demonstrated that both jacaric acid and its ethyl ester are absorbed and distributed throughout the body. nih.gov Studies in rats have shown no significant difference in the accumulated amounts of a modified fatty acid and its ethyl ester in plasma, liver, heart, and epididymal white adipose tissue. nih.gov

Specifically for jacaric acid, oral administration to ICR mice resulted in its detection in the serum, kidney, liver, lung, and epididymal white adipose tissue. researchgate.net Another study in rats, which involved administering jacaranda seed oil, found that jacaric acid was partially converted to conjugated linoleic acid (CLA) and incorporated into various tissues. researchgate.net The liver exhibited the highest total conjugated fatty acid content, followed by epididymal and mesenteric fat. researchgate.net

Interactive Table: Distribution of Jacaric Acid and its Metabolites in Rat Tissues

TissueTotal Conjugated Fatty Acid Content (% of total fatty acids)
Liver1.1 - 2.2
Epididymal Fat0.7 - 1.9
Mesenteric Fat1.4 - 1.8

Data sourced from a study where rats were treated with jacaranda seed oil. researchgate.net

Conversion Pathways of Jacaric Acid to Other Conjugated Fatty Acids (e.g., Conjugated Linoleic Acid (CLA))

A key metabolic fate of jacaric acid in vivo is its conversion to conjugated linoleic acid (CLA). researchgate.netnih.gov Studies in rats have shown that jacaric acid is rapidly absorbed and metabolized to a CLA isomer. nih.gov This conversion is thought to occur through a Δ13-saturation reaction, which is a NADPH-dependent enzymatic process primarily taking place in the liver. nii.ac.jp

The specific CLA isomer produced from the metabolism of jacaric acid has been identified as c8,t10-CLA. nii.ac.jp This is in contrast to the metabolism of α-eleostearic acid and punicic acid, which are both converted to c9,t11-CLA. nii.ac.jp The rate of conversion of jacaric acid to CLA has been observed to be lower than that of α-eleostearic acid. researchgate.netnih.gov

Enzymatic Hydrolysis of Fatty Acid Methyl Esters to Free Fatty Acids within Cells

While specific studies on the enzymatic hydrolysis of jacaric acid methyl ester within cells are limited, the general process for fatty acid methyl esters (FAMEs) is well-understood. Lipases are the key enzymes responsible for the hydrolysis of ester bonds in lipids. mdpi.com

In a cellular context, ingested fatty acid methyl esters would likely be hydrolyzed by various cellular lipases to release the free fatty acid, in this case, jacaric acid. This process is crucial for the subsequent metabolic activation and utilization of the fatty acid. The hydrolysis reaction involves the cleavage of the ester bond, yielding the free fatty acid and methanol (B129727). monash.eduresearchgate.net This enzymatic conversion of FAMEs to free fatty acids is a fundamental step in lipid metabolism, allowing the cell to incorporate the fatty acid into various metabolic pathways or cellular structures. mdpi.comgoogle.com

Subsequent Metabolic Fates of Derived Fatty Acids (e.g., Incorporation into Phospholipids (B1166683), Neutral Lipids, Oxidation)

Once consumed, jacaric acid and its derivatives undergo several metabolic transformations. A significant fate of jacaric acid is its partial conversion to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer. nih.govresearchgate.net This conversion allows for its subsequent incorporation into various tissues. nih.gov

Jacaric acid and its metabolites are incorporated into both neutral lipids and phospholipids. researchgate.net Studies have shown its presence in serum, kidney, liver, lung, and epididymal white adipose tissue after oral administration in animal models. nih.gov The liver exhibits the highest concentration of total conjugated fatty acids, followed by epididymal and mesenteric fat. nih.gov This incorporation into cellular lipids, particularly phospholipids within cell membranes, is a critical step that precedes its biological activities. researchgate.netnih.govthermofisher.com The process can create a cellular environment that is highly susceptible to peroxidation, which is a key mechanism behind some of its observed effects. researchgate.netmdpi.com

Furthermore, the metabolism of fatty acids involves oxidation. While specific oxidation pathways for jacaric acid are not fully detailed, polyunsaturated fatty acids are generally metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. acs.orgfrontiersin.org Jacaric acid has been shown to inhibit cyclooxygenase-1 (COX-1). caymanchem.com The catabolism of octadecanoids, a class of lipids to which jacaric acid belongs, typically involves β-oxidation. acs.org

Regulation of Lipid Metabolism by Jacaric Acid

Jacaric acid exerts significant influence over lipid metabolism through various regulatory mechanisms.

Influence on Stearoyl-CoA Desaturase (SCD) Activity and Gene Expression in Animal Models

One of the most well-documented effects of jacaric acid is its impact on Stearoyl-CoA Desaturase (SCD). rsc.org SCD is a crucial enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearic acid to oleic acid. rsc.orgresearchgate.netplos.org

Research in mouse models has demonstrated that jacaric acid administration leads to a decrease in the expression of SCD-1 mRNA in the liver. nih.govresearchgate.net This reduction in gene expression translates to decreased SCD activity. caymanchem.comrsc.orgresearchgate.net The activity of SCD can be indirectly measured by the desaturation index, which is the ratio of MUFAs to SFAs (e.g., 16:1/16:0 and 18:1/18:0). nih.govresearchgate.net Studies have consistently shown that treatment with jacaric acid decreases this desaturation index in both the liver and white adipose tissue. nih.govresearchgate.net This inhibition of SCD activity is a key factor in the altered fatty acid profiles observed in tissues. researchgate.net

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and Associated Metabolic Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in regulating lipid and glucose metabolism. nih.govsmw.chmdpi.com There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. smw.chmdpi.com These receptors are activated by fatty acids and their derivatives, leading to the regulation of genes involved in processes like fatty acid oxidation and adipogenesis. nih.govmdpi.com

Unlike other conjugated linolenic acid isomers, such as punicic and α-eleostearic acids, jacaric acid does not appear to activate PPARα and PPARγ. researchgate.net This suggests that its effects on lipid metabolism are not primarily mediated through the direct activation of these two PPAR isoforms. The regulatory actions of jacaric acid, particularly on SCD, may therefore occur through PPAR-independent pathways or potentially involve PPARβ/δ, although this requires further investigation.

Effects on Endogenous Fatty Acid Profiles in Specific Tissues (e.g., Epidermis, Liver)

The metabolic and regulatory actions of jacaric acid result in significant alterations to the fatty acid composition of various tissues.

Liver: In the liver of mice fed jacaric acid, there is a notable trend towards increased levels of saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0). nih.govresearchgate.net Concurrently, levels of monounsaturated fatty acids such as palmitoleic acid (16:1) and oleic acid (18:1) are decreased. nih.govresearchgate.net This shift directly reflects the inhibition of SCD activity. researchgate.net The liver also shows the highest incorporation of total conjugated fatty acids derived from jacaric acid. nih.gov

Adipose Tissue: Similar to the liver, white adipose tissue shows a decrease in monounsaturated fatty acids and an increase in saturated fatty acids following jacaric acid administration. researchgate.net This leads to a lower desaturation index, again pointing to SCD inhibition. researchgate.net

Epidermis: Essential fatty acids are critical for maintaining the structure and function of the skin. oregonstate.edu The fatty acid profile of the epidermis is unique and can be altered by both aging and environmental factors like UV radiation. nih.gov While direct studies on the effect of jacaric acid on the epidermal fatty acid profile are limited, dietary supplementation with other omega-3 fatty acids has been shown to enrich their presence in the epidermis and alter the local eicosanoid content. oregonstate.edu Given that jacaric acid is an omega-6 fatty acid, its incorporation could similarly influence the skin's lipid composition and inflammatory responses. caymanchem.commdpi.com

Table 1: Effect of Jacaric Acid on Fatty Acid Composition in Mouse Liver An interactive data table representing the typical changes observed in liver fatty acid profiles following jacaric acid administration, based on findings from referenced studies. nih.govresearchgate.net

Fatty Acid Change with Jacaric Acid Implication
Palmitic Acid (16:0) Tends to Increase Substrate for SCD
Stearic Acid (18:0) Tends to Increase Substrate for SCD
Palmitoleic Acid (16:1) Tends to Decrease Product of SCD
Oleic Acid (18:1) Tends to Decrease Product of SCD
Desaturation Index (18:1/18:0) Decreased Indicator of SCD inhibition
Conjugated Fatty Acids Increased Incorporation of Jacaric Acid and its metabolites

Table 2: Summary of Jacaric Acid's Regulatory Effects on Lipid Metabolism An interactive data table summarizing the key regulatory impacts of jacaric acid discussed in this article. nih.govcaymanchem.comresearchgate.netresearchgate.net

Target Effect of Jacaric Acid Tissue(s) Affected
Stearoyl-CoA Desaturase 1 (SCD-1) mRNA Decreased Expression Liver
Stearoyl-CoA Desaturase (SCD) Activity Inhibited Liver, Adipose Tissue
Peroxisome Proliferator-Activated Receptor α (PPARα) No Activation -
Peroxisome Proliferator-Activated Receptor γ (PPARγ) No Activation -
Cyclooxygenase-1 (COX-1) Inhibited -

Mechanistic Biological Investigations of Jacaric Acid Methyl Ester

Cellular and Molecular Mechanisms in In Vitro Models

Jacaric acid methyl ester has demonstrated the ability to selectively induce apoptosis, a form of programmed cell death, in various cancer cell lines. moleculardepot.comcaymanchem.com Studies have shown its efficacy in human prostate cancer cells, leukemia cells, and adenocarcinoma cells. nih.govnih.govrsc.org

The apoptotic effects of jacaric acid are mediated through the activation of both intrinsic and extrinsic pathways. nih.govnih.gov In human prostate cancer cells, jacaric acid induces the cleavage of caspases-3, -8, and -9. nih.gov Caspase-3, a key executioner caspase, is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. nih.govfrontiersin.org The cleavage of PARP-1 by caspases is a critical event that helps to conserve cellular energy stores (ATP and NAD+), which are required for the apoptotic process. frontiersin.orgnih.gov

Furthermore, jacaric acid modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govnih.gov It has been shown to up-regulate the pro-apoptotic Bax protein while down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL in murine macrophage-like leukemia PU5-1.8 cells. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial membrane depolarization, a key step in the initiation of the intrinsic apoptotic cascade. nih.gov

Table 1: Effects of Jacaric Acid on Apoptotic Markers in Cancer Cell Lines

Cell Line Apoptotic Marker Observed Effect Reference
Human Prostate Cancer (LNCaP) Caspase-3, -8, -9 Activation (Cleavage) nih.gov
Human Prostate Cancer (LNCaP) PARP-1 Increased Cleavage nih.gov
Human Prostate Cancer (LNCaP) Bcl-2 Family Modulation of pro- and anti-apoptotic proteins nih.gov
Murine Leukemia (PU5-1.8) Bax Up-regulation nih.gov
Murine Leukemia (PU5-1.8) Bcl-2, Bcl-xL Down-regulation nih.gov
Murine Leukemia (PU5-1.8) Mitochondrial Membrane Depolarization nih.gov
Human Leukemia (HL-60) Apoptosis Induction researchgate.net
Human Adenocarcinoma (DLD-1) Apoptosis Induction rsc.orgresearchgate.net

The induction of apoptosis by jacaric acid is closely linked to the process of lipid peroxidation. caymanchem.comresearchgate.net Studies have demonstrated that the cytotoxic effects of conjugated linolenic acids, including jacaric acid, are dependent on their incorporation into cellular lipids and the subsequent induction of apoptosis via lipid peroxidation. researchgate.net In human adenocarcinoma DLD-1 cells, jacaric acid was found to have the strongest cytotoxic effect among several CLnA isomers, which correlated with increased lipid peroxidation. researchgate.net Similarly, in murine macrophage-like leukemia PU5-1.8 cells, treatment with jacaric acid led to an elevation in the production of reactive oxygen species (ROS) in a concentration-dependent manner, further supporting the role of oxidative stress in its mechanism of action. nih.govnih.gov More recent research suggests that the cell death induced by jacaric acid is a form of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation. nih.gov

The extrinsic apoptotic pathway is initiated by the binding of ligands to death receptors on the cell surface. Evidence suggests that jacaric acid can activate this pathway. nih.govnih.gov Specifically, studies have implicated the involvement of Death Receptor 5 (DR5), also known as TRAIL-R2, in the apoptotic process induced by certain compounds. plos.org While direct binding of this compound to DR5 has not been explicitly detailed, the activation of caspase-8, a key initiator caspase in the death receptor pathway, points towards the involvement of this signaling cascade in jacaric acid-induced apoptosis in human prostate cancer cells. nih.govfrontiersin.org

In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest. moleculardepot.comnih.gov In murine macrophage-like leukemia PU5-1.8 cells, jacaric acid inhibited proliferation in a time- and concentration-dependent manner. nih.govnih.gov Flow cytometric analysis revealed that this inhibition was accompanied by an induction of cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov This arrest was associated with a decrease in the protein levels of cyclin-dependent kinase 2 (CDK2) and cyclin E, key regulators of the G1/S phase transition. researchgate.netnih.gov Similar growth-inhibitory effects and induction of G0/G1 phase arrest have been observed in human eosinophilic leukemia EoL-1 cells. researchgate.net

Table 2: Effects of Jacaric Acid on Cell Cycle in Leukemia Cell Lines

Cell Line Effect Molecular Change Reference
Murine Leukemia (PU5-1.8) Inhibition of Proliferation Time- and concentration-dependent nih.govnih.gov
Murine Leukemia (PU5-1.8) Cell Cycle Arrest G0/G1 phase researchgate.netnih.gov
Murine Leukemia (PU5-1.8) CDK2 Protein Decrease researchgate.netnih.gov
Murine Leukemia (PU5-1.8) Cyclin E Protein Decrease researchgate.netnih.gov
Human Eosinophilic Leukemia (EoL-1) Inhibition of Proliferation Time- and concentration-dependent researchgate.net
Human Eosinophilic Leukemia (EoL-1) Cell Cycle Arrest G0/G1 phase researchgate.net

This compound also exerts effects on various cellular signaling pathways, including those involved in inflammation and gene expression. researchgate.netwindows.net Some conjugated linolenic acids have been reported to have anti-inflammatory effects through the inhibition of cyclooxygenase-1 (COX-1) and by suppressing TNFα-induced production of reactive oxygen species. windows.net The modulation of inflammatory mediators is a key aspect of its biological activity. dovepress.comsemanticscholar.org

Furthermore, jacaric acid has been shown to regulate gene expression. For instance, in the liver of mice, jacaric acid reduces the expression of stearoyl-CoA desaturase (SCD), an enzyme involved in the synthesis of monounsaturated fatty acids. researchgate.net This effect on lipid metabolism is an important area of its biological impact. caymanchem.com The regulation of gene expression extends to key signaling molecules like nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to inflammatory and proliferative responses. researchgate.netnih.gov

Role of Lipid Peroxidation in Cell Death Mechanisms

Immunomodulatory Activities at the Cellular Level

Jacaric acid has demonstrated notable immunomodulatory properties, primarily through its effects on macrophages. In vitro studies on murine peritoneal macrophages have shown that jacaric acid can enhance their cytostatic activity against tumor cells, such as T-cell lymphoma MBL-2 cells, by up to 30-40%. This effect is achieved without inducing significant cytotoxicity to the macrophages themselves.

The immunomodulatory action of jacaric acid at the cellular level involves several key mechanisms:

Enhanced Endocytic Activity: Flow cytometric analysis has revealed that jacaric acid treatment increases the endocytic capability of macrophages. d-nb.info

Stimulation of Reactive Species Production: The compound has been shown to elevate the intracellular production of superoxide (B77818) anions and nitric oxide in macrophages. d-nb.infonih.gov This is accompanied by an increased expression of the inducible nitric oxide synthase (iNOS) protein. d-nb.infomoleculardepot.com

Upregulation of Pro-inflammatory Cytokines: Jacaric acid treatment leads to an increased secretion of several pro-inflammatory cytokines, including interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). d-nb.infocaymanchem.com

These findings suggest that jacaric acid can activate macrophages, enhancing their ability to participate in an immune response. d-nb.info

Interactions with Key Cellular Macromolecules

The biological effects of this compound are underpinned by its interactions with crucial cellular macromolecules, particularly enzymes and transcription factors involved in lipid metabolism and inflammation.

Enzyme Inhibition: Jacaric acid has been identified as a potent and selective inhibitor of cyclooxygenase-1 (COX-1), while showing weak to no inhibitory effect on cyclooxygenase-2 (COX-2). This selective inhibition of COX-1 suggests a potential mechanism for its anti-inflammatory effects.

Modulation of Gene Expression: Jacaric acid influences the expression of genes central to lipid metabolism. A key target is stearoyl-CoA desaturase-1 (SCD-1) , an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. Studies have shown that jacaric acid decreases the mRNA expression level of SCD-1 in the liver of mice. researchgate.net The regulation of SCD-1 is linked to the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , which is a key player in the control of lipogenesis. researchgate.net By downregulating SCD-1 expression, jacaric acid can alter the fatty acid composition of tissues.

While some conjugated linolenic acids, like punicic acid, have been shown to exert effects through Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ, direct evidence of this compound activating these receptors is still an area of ongoing research. caymanchem.com

Mechanistic Studies in In Vivo Animal Models

To understand the physiological relevance of the cellular effects of this compound, several studies have been conducted using in vivo animal models. These investigations have focused on its anti-tumor, metabolic, and anti-inflammatory activities.

Assessment of Antitumor Effects and Associated Mechanisms in Xenograft Models

Jacaric acid has demonstrated potent anti-tumor effects in in vivo settings. In studies using nude mice with xenografts of human colon adenocarcinoma DLD-1 cells, jacaric acid was found to elicit strong anti-tumor activity. nih.gov The proposed mechanism for this anti-tumor effect is linked to the induction of lipid peroxidation within the tumor cells. nih.gov

Impact on Adipose Tissue and Lipid Accumulation in Rodent Models

In rodent models, jacaric acid has been shown to influence adipose tissue composition and lipid accumulation. When administered to ICR mice, jacaric acid was detected in various tissues, including epididymal white adipose tissue. researchgate.net Analysis of the fatty acid composition in this tissue revealed a trend towards increased levels of saturated fatty acids (SFAs) like palmitic acid and stearic acid, and decreased levels of monounsaturated fatty acids (MUFAs) such as palmitoleic acid and oleic acid. researchgate.net

This shift in fatty acid profile results in a decreased desaturation index (the ratio of MUFAs to SFAs), which is an indicator of reduced SCD-1 activity. researchgate.net

Influence on Hepatic Lipid Metabolism and Gene Expression Profiles in Mice

The liver is a central organ in lipid metabolism, and jacaric acid has been shown to exert significant effects on hepatic lipid profiles and gene expression in mice. Similar to its effects in adipose tissue, jacaric acid treatment in ICR mice led to a decrease in the hepatic desaturation index, indicating an inhibition of SCD activity. researchgate.net This was further supported by the finding that jacaric acid decreased the expression level of SCD-1 mRNA in the liver. researchgate.net

The table below summarizes the observed changes in the fatty acid profile in the liver and white adipose tissue of ICR mice treated with jacaric acid.

TissueFatty Acid TypeChange
LiverSaturated Fatty Acids (SFAs)Tendency to Increase
Monounsaturated Fatty Acids (MUFAs)Tendency to Decrease
White Adipose TissueSaturated Fatty Acids (SFAs)Tendency to Increase
Monounsaturated Fatty Acids (MUFAs)Tendency to Decrease

Data derived from studies on ICR mice. researchgate.net

Investigation of Anti-inflammatory Pathways in Animal Systems

The anti-inflammatory potential of jacaric acid has been investigated in animal systems, with evidence pointing towards the modulation of key inflammatory pathways. As mentioned earlier, jacaric acid is a strong and selective inhibitor of COX-1. caymanchem.com The cyclooxygenase enzymes are critical for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-1, jacaric acid can reduce the synthesis of these pro-inflammatory molecules.

Furthermore, studies on the related compound, caffeic acid methyl ester, have shown that it can inhibit the production of nitric oxide and prostaglandin (B15479496) E2, and decrease the release of TNF-α. nih.gov These effects were linked to the inhibition of iNOS and COX-2 expression through the downregulation of NF-κB activation. nih.gov While these findings are for a different methyl ester, they suggest a potential pathway that may also be relevant for the anti-inflammatory actions of this compound. In vitro work with jacaric acid has also pointed to a suppressive effect on the allergic response in activated human mast cells by reducing the secretion of inflammatory mediators. nih.gov

Structure Activity Relationship Sar Studies of Jacaric Acid and Its Methyl Ester Analogues

Correlating Spatial Conformation and Isomerism with Biological Activity

The spatial arrangement of atoms and the isomeric form of conjugated linolenic acids (CLnAs), such as jacaric acid, play a pivotal role in their biological functions.

The geometry of the double bonds in conjugated fatty acids is a key factor influencing their biological effects. nih.gov For jacaric acid, which possesses an 8Z, 10E, 12Z (cis-trans-cis) configuration, this specific arrangement is crucial for its activity. vulcanchem.com Research has shown that the cis-trans-cis conformation, also found in punicic acid, is important for the high cytotoxic activity observed in these compounds. d-nb.info

The analysis of various conjugated linoleic acid (CLA) isomers, which are structurally related to CLnAs, has demonstrated that different cis/trans configurations lead to distinct biological outcomes. nih.govresearchgate.net For instance, different CLA isomers exhibit varying potencies as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. researchgate.net While direct comparative studies on the potency and efficacy of a wide range of jacaric acid methyl ester's cis/trans isomers are limited, the broader knowledge of conjugated fatty acids suggests that any alteration from the natural 8Z, 10E, 12Z configuration would likely result in a significant change in biological activity. The separation and characterization of these geometric isomers are often achieved using techniques like gas chromatography (GC) and silver ion-impregnated high-performance liquid chromatography (Ag+-HPLC). acs.orginterchim.fr

Table 1: Common Geometric Isomers of Conjugated Linolenic Acid (CLnA)

Isomer NameConfigurationDouble Bond Positions
Jacaric Acidcis, trans, cis8, 10, 12
Punicic Acidcis, trans, cis9, 11, 13
α-Eleostearic Acidcis, trans, trans9, 11, 13
β-Eleostearic Acidtrans, trans, trans9, 11, 13
Catalpic Acidtrans, trans, cis9, 11, 13
Calendic Acidtrans, trans, cis8, 10, 12

This table presents some of the known geometric and positional isomers of conjugated linolenic acid, highlighting the diversity in double bond configurations.

Positional isomerism, which refers to the different locations of the conjugated double bond system within the fatty acid chain, is another critical factor determining biological responses. rsc.orgresearchgate.net Jacaric acid is an 8,10,12-octadecatrienoic acid. researchgate.net Other naturally occurring CLnAs, such as punicic acid and α-eleostearic acid, are 9,11,13-octadecatrienoic acids. researchgate.netresearchgate.net

Studies comparing the effects of different CLnA positional isomers have revealed varied biological activities. For example, while both jacaric acid and punicic acid exhibit cytotoxic effects, their potency can differ depending on the cell line and the specific biological endpoint being measured. d-nb.info Similarly, research on body fat reduction has shown that calendic acid (an 8,10,12-isomer) has weaker effects than some 10,12-CLA isomers, and jacaric acid was found to have no effect in a particular study. rsc.org These differences underscore how the precise positioning of the conjugated system influences the molecule's interaction with cellular targets, such as enzymes and receptors, leading to differential biological outcomes. vulcanchem.comresearchgate.net

Analysis of Cis/Trans Configuration on Potency and Efficacy

Computational Approaches to SAR

Computational methods are increasingly valuable tools in understanding and predicting the structure-activity relationships of bioactive molecules, including this compound and its analogues. nih.gov These in silico techniques can provide insights into molecular interactions and guide the design of novel compounds with enhanced activity. biorxiv.org

Three-dimensional (3D) conformational analysis helps in understanding the spatial arrangement of a molecule, which is crucial for its interaction with biological targets. d-nb.info For jacaric acid, 3D analysis has suggested that the cis-trans-cis double bond conformation is vital for its cytotoxic activity. d-nb.info

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. biorxiv.orgresearchgate.net This method can be used to study the binding of this compound and its analogues to various protein targets. For example, docking studies have been used to investigate the binding of various fatty acids and their esters to enzymes like cyclooxygenase-2 (COX-2) and caspase-3. biorxiv.orgtexilajournal.com By simulating the interaction between the ligand and the protein, molecular docking can help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and predict the binding affinity. dovepress.com This information is instrumental in understanding the molecular basis of the observed biological activity and in designing analogues with improved binding and potency.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ymerdigital.com By developing 3D-QSAR models, researchers can predict the activity of novel, unsynthesized analogues. nih.gov

The process involves aligning a set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). nih.govresearchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. ymerdigital.com The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

While specific QSAR models for this compound analogues are not widely reported in the literature, the methodology has been successfully applied to other fatty acid methyl esters and related compounds to predict their activity against various targets, such as the human dopamine (B1211576) transporter. nih.gov The development of a robust QSAR model for jacaric acid analogues could accelerate the discovery of new derivatives with optimized biological profiles for various therapeutic applications. rsc.orgmdpi.com

Applications of Jacaric Acid Methyl Ester in Research and Industry Non Clinical

Utilization as a Research Standard and Molecular Probe

Jacaric acid methyl ester is employed in scientific research as a specialized chemical tool for both analytical and biochemical investigations. moleculardepot.com Its availability as a high-purity standard is crucial for the accurate identification and quantification of conjugated fatty acids in complex biological and food samples. caymanchem.com

As a research standard, its primary uses include:

Chromatographic Calibration: The defined structure of this compound makes it an ideal standard for calibrating gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems. vulcanchem.com This is particularly important for resolving and quantifying polyunsaturated fatty acid (PUFA) isomers, a notoriously challenging analytical task. vulcanchem.commdpi.com In GC analysis, fatty acids are commonly converted to their methyl esters (FAMEs) to increase volatility, making this compound a direct reference compound. mdpi.comrsc.org

Mass Spectrometry (MS) Reference: In lipidomics, MS is used to identify lipids based on their mass-to-charge ratio and fragmentation patterns. This compound serves as a reference compound to help elucidate the structure of unknown conjugated fatty acids. rsc.org However, standard MS techniques can struggle to pinpoint the exact location of double bonds, making the use of purified standards like this compound essential for comparative analysis. rsc.orgrsc.org

Beyond its role as an analytical standard, this compound functions as a molecular probe to investigate cellular and biochemical processes. moleculardepot.com Researchers use it to explore:

Lipid-Protein Interactions: The specific geometry of its conjugated double bonds can influence how it interacts with cellular proteins, providing insights into lipid signaling pathways. vulcanchem.com

Membrane Fluidity: The incorporation of specific fatty acids like jacaric acid into cell membranes can alter their physical properties. Studying these changes helps researchers understand the structural and functional roles of different lipids in membranes. vulcanchem.com

Enzyme-Substrate Interactions: It can be used to study the specificity and mechanism of enzymes involved in fatty acid metabolism, such as desaturases and conjugases. vulcanchem.com

The table below summarizes the key applications of this compound as a research tool.

Application AreaSpecific UseAnalytical TechniqueReference
Research Standard Calibration and quantification of PUFAsGC, HPLC vulcanchem.com
Structural elucidation referenceMass Spectrometry (MS) rsc.org
Molecular Probe Study of lipid-protein interactionsBiochemical Assays vulcanchem.com
Investigation of cell membrane fluidityBiophysical Methods vulcanchem.com
Analysis of enzyme-substrate specificityEnzymology vulcanchem.com

Potential in Functional Food Research and Development (excluding human clinical efficacy)

The interest in this compound in functional food research is primarily linked to its identity as a conjugated linolenic acid (CLnA) and its metabolic conversion to conjugated linoleic acid (CLA). vulcanchem.comresearchgate.net CLAs are bioactive lipids that have been the subject of extensive research for their potential health benefits. nii.ac.jp While direct human clinical efficacy is outside the scope of this article, the biochemical rationale for exploring jacaric acid and its ester in functional foods is well-established in preclinical research.

Research in this area focuses on:

Precursor to Bioactive Compounds: In vivo studies in animal models have shown that jacaric acid is metabolized into c9,t11-CLA (rumenic acid), a well-known bioactive fatty acid. vulcanchem.com This conversion is a key driver for investigating jacaranda seed oil, a primary source of jacaric acid, as a functional ingredient. vulcanchem.comresearchgate.net

Enrichment of Food Products: Researchers have explored the feasibility of incorporating jacaranda seed powder, which contains jacaric acid, into food matrices like yogurt. conicet.gov.ar Such studies analyze the resulting fatty acid profile of the enriched food, its oxidative stability, and its sensory properties. For instance, yogurt enriched with jacaranda seed powder showed a significant content of jacaric acid (average of 2.5g/100g of total fatty acid methyl esters). conicet.gov.ar

Investigating Metabolic Pathways: The use of jacaric acid and its methyl ester in animal and in vitro models helps elucidate the metabolic pathways of conjugated fatty acids. researchgate.net This provides fundamental knowledge required for the future development of foods with targeted nutritional profiles.

The table below details the fatty acid composition of jacaranda seed oil, the natural source of jacaric acid, which is used in functional food research.

Fatty AcidPercentage in Jacaranda Seed Oil ( g/100g FAME)
Palmitic acid (16:0)~6.7
Stearic acid (18:0)~3.3
Oleic acid (18:1)~12.4
Linoleic acid (18:2 n-6)~42.0
Jacaric acid (18:3 c8,t10,c12) ~32.0

Data adapted from a 2019 study on jacaranda seed oil composition. conicet.gov.ar

This research remains at a preclinical stage, focusing on the biochemical potential and food technology aspects rather than demonstrated health outcomes in humans.

Industrial Applications of Fatty Acid Methyl Esters (e.g., Biodiesel Precursor, Chemical Feedstock)

This compound belongs to the broader class of compounds known as fatty acid methyl esters (FAMEs). FAMEs are central to the oleochemical industry and have a range of industrial applications, primarily driven by their derivation from renewable biological sources like vegetable oils and animal fats. wikipedia.orgambujasolvex.com

Biodiesel Precursor: The most prominent industrial application for FAMEs is the production of biodiesel. wikipedia.orgiea-amf.org Biodiesel is produced through a chemical process called transesterification, where triglycerides (fats and oils) react with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce FAMEs and glycerol. taylorandfrancis.comcrownoil.co.ukkrohne.com As a FAME, this compound could theoretically be a component of biodiesel if jacaranda seed oil were used as a feedstock. googleapis.comgoogle.com The properties of the resulting biodiesel, such as its cetane number and cold-flow properties, would be influenced by the specific fatty acid profile of the source oil. iea-amf.orgcreative-proteomics.com

Chemical Feedstock: FAMEs are versatile platform chemicals used to synthesize other valuable industrial products. ambujasolvex.comcreative-proteomics.com Their applications include:

Surfactants and Detergents: FAMEs can be converted into fatty alcohols and other derivatives used in the formulation of soaps, detergents, and industrial cleaners. wikipedia.orgpetercremerna.com

Lubricants and Solvents: Due to their high lubricity and solvency, FAMEs are used in industrial lubricants, metalworking fluids, and as environmentally friendly solvents in products like paint strippers and degreasers. ambujasolvex.competercremerna.comchs.com.tr

Agrochemicals: They can act as carriers and solvents in pesticide and herbicide formulations, improving the dispersion and effectiveness of the active ingredients. ambujasolvex.com

While these applications are well-established for common FAMEs derived from palm, soy, or rapeseed oil, the use of this compound specifically is limited by the scarcity and cost of its source, jacaranda seed oil. vulcanchem.com Its potential for these applications is therefore largely theoretical and based on its classification as a FAME.

Role in Lipidomics and Metabolomics Research

This compound plays a significant role in the fields of lipidomics and metabolomics, which involve the large-scale study of lipids and small-molecule metabolites in biological systems. mdpi.comcmbio.io

Its role can be divided into two main areas:

A Tool for Analysis (Derivatization): A cornerstone of lipid analysis, particularly by gas chromatography (GC), is the conversion of fatty acids into their more volatile FAME derivatives. rsc.orgmdpi.comnih.gov This derivatization process is a standard step in sample preparation for metabolomic studies analyzing the fatty acid composition of cells, tissues, or biofluids. creative-proteomics.comnih.gov In this context, this compound serves as a reference standard to confirm the identity of specific conjugated fatty acids detected in a sample's metabolome. rsc.org

A Subject of Analysis: The unique structure of jacaric acid makes it and its methyl ester subjects of interest in lipidomics research.

Isomer Identification: A major analytical challenge in lipidomics is distinguishing between positional and geometric isomers of fatty acids, which can have different biological functions. rsc.orgrsc.org Advanced analytical techniques, such as specialized chromatography and mass spectrometry methods, are developed and tested using standards like this compound to resolve it from other isomers like punicic acid or α-eleostearic acid. mdpi.comresearchgate.netresearchgate.net

Advanced Theoretical and Computational Investigations of Jacaric Acid Methyl Ester

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of fatty acid methyl esters (FAMEs) like jacaric acid methyl ester at an atomic level. mdpi.com These simulations are fundamental to understanding the liquid-phase molecular ordering and crystallization phenomena that influence the physical properties of substances like biodiesel, of which FAMEs are key components. researchgate.netnih.gov

While direct MD simulation studies specifically on this compound are not extensively documented in the reviewed literature, the broader research on FAMEs provides a solid framework for understanding its probable dynamics. Simulations on various FAMEs have successfully reproduced experimental data, such as densities and self-diffusivity coefficients, by employing force fields like the generalized amber force field (GAFF). nih.gov These studies confirm that computational models can accurately predict how physical properties change with temperature and the degree of unsaturation. researchgate.net For instance, simulations of methyl linoleate (B1235992) pyrolysis, another conjugated fatty acid methyl ester, have provided detailed, atomic-level understanding of reaction pathways. mdpi.com

General approaches in FAME simulations often utilize a united atom model combined with transferable parameters for phase equilibria (TraPPE) force fields. rsc.org This allows for the explicit consideration of both dispersive and coulombic interactions. rsc.org Simulations are typically performed in the NVT (canonical) ensemble to analyze properties like vapor-liquid phase equilibria, surface tension, density profiles, and interfacial thickness as a function of temperature. rsc.org Such simulations are critical for predicting the behavior of FAMEs in various applications. researchgate.net

Table 1: General Parameters in FAME Molecular Dynamics Simulations

ParameterDescriptionCommon Models/MethodsReferences
Force FieldDefines the potential energy of the system based on atomic positions.GAFF (Generalized Amber Force Field), TraPPE (Transferable Potentials for Phase Equilibria) researchgate.net, rsc.org
Simulation EngineSoftware used to run the molecular dynamics calculations.LAMMPS, Amber researchgate.net
EnsembleStatistical mechanics framework defining the thermodynamic state.NVT (Canonical: constant Number of particles, Volume, Temperature) rsc.org
Analysis PropertiesPhysical and thermodynamic properties calculated from the simulation trajectories.Density, Self-diffusivity, Surface Tension, Phase Equilibria rsc.org, nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and inherent reactivity of molecules like this compound. rsc.org These methods provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical predictor of chemical reactivity and stability. nih.govresearchgate.net

Studies on related conjugated systems and other organic molecules demonstrate the power of this approach. For this compound, its conjugated triene system is expected to result in a relatively small HOMO-LUMO gap, which generally correlates with higher chemical reactivity. nih.gov The delocalized π-electron system across the conjugated double bonds plays a crucial role in its electronic properties. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict optimized geometries (bond lengths and angles) and vibrational frequencies (FTIR spectra). researchgate.netresearchgate.net For complex molecules, these calculations help confirm experimental data and can even be used to revise previous structural assignments. researchgate.net The calculated energies of HOMO and LUMO can be used to derive various reactivity descriptors, including electron affinity, ionization potential, chemical hardness, and the electrophilicity index, which collectively characterize the molecule's reactive nature. researchgate.net

Table 2: Theoretical Electronic Property Calculations

PropertySignificanceTypical Computational MethodReferences
Optimized GeometryProvides the most stable 3D structure (bond lengths, angles).DFT (e.g., B3LYP/6-31G*) nih.gov, researchgate.net
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.DFT, TD-DFT researchgate.net, researchgate.net
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.DFT, TD-DFT researchgate.net, researchgate.net
HOMO-LUMO Gap (Eg)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Calculated from HOMO and LUMO energies. researchgate.net, nih.gov
Reactivity DescriptorsParameters like chemical potential, hardness, and electrophilicity index that predict reactivity.Derived from HOMO and LUMO energies. researchgate.net

In Silico Modeling of Biochemical Interactions

In silico modeling, especially molecular docking, is a vital tool for predicting and analyzing how a ligand like this compound interacts with biological targets such as enzymes and receptors. nih.gov This computational technique estimates the preferred orientation of a molecule when bound to another to form a stable complex and is widely used to predict binding affinity and interaction mechanisms. mdpi.com

While specific docking studies for this compound were not found in the search results, research on structurally similar fatty acid methyl esters provides a clear blueprint for how such investigations would proceed. For example, in silico studies have been performed on other octadecatrienoic acid methyl esters to investigate their binding affinity with enzymes like tyrosinase and cyclooxygenases (COX-2). mdpi.comsemanticscholar.org

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the enzyme. The simulation software calculates the binding energy (often in kcal/mol), which indicates the stability of the complex—more negative values suggest stronger binding. frontiersin.org The analysis also reveals key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding. nih.gov Such studies can successfully predict the potential of a compound to act as an inhibitor or substrate for a particular enzyme, guiding further in vitro and in vivo experiments. semanticscholar.org

Table 3: In Silico Interaction Modeling Data

ParameterDescriptionExample from Similar CompoundsReferences
Target EnzymeThe biological macromolecule with which the ligand interacts.Tyrosinase, Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) mdpi.com, semanticscholar.org
Binding Affinity/EnergyThe calculated energy of binding between the ligand and the target protein (kcal/mol).-5.0 to -9.7 kcal/mol for various FAMEs with bacterial proteins. frontiersin.org
Interacting ResiduesSpecific amino acids in the protein's active site that form bonds with the ligand.Not specified for this compound, but would be identified via docking. nih.gov
Interaction TypesThe nature of the chemical bonds/forces stabilizing the complex.Hydrogen bonds, hydrophobic interactions, π-π stacking. nih.gov

Future Research Directions and Emerging Methodologies for Jacaric Acid Methyl Ester

Elucidating Novel Biological Mechanisms at the Sub-Cellular Level

While jacaric acid has been shown to induce apoptosis in cancer cells, the precise sub-cellular mechanisms of its methyl ester form are not fully understood. nih.gov Future research should focus on pinpointing the specific molecular targets and signaling pathways affected by jacaric acid methyl ester. Investigating its interactions with cellular membranes, mitochondria, and the endoplasmic reticulum will be crucial. For instance, studies on other conjugated linolenic acids have shown they can be incorporated into cellular lipids and induce ferroptosis, a form of programmed cell death distinct from apoptosis. nih.gov Research could explore if this compound follows a similar path, potentially through the generation of lipid hydroperoxides. nih.gov

Furthermore, the impact of this compound on gene expression and protein synthesis warrants deeper investigation. It is known that jacaric acid can reduce the expression of stearoyl-CoA desaturase in the liver of mice. researchgate.net Future studies could use transcriptomics and proteomics to identify novel genes and proteins regulated by its methyl ester, providing a more comprehensive picture of its biological activity. Understanding these sub-cellular events could reveal new therapeutic avenues for diseases like cancer. rsc.org

Exploration of Biosynthetic Pathways in Diverse Plant Sources

Jacaric acid is naturally found in the seed oil of plants like Jacaranda mimosifolia. mdpi.com However, a comprehensive understanding of its biosynthetic pathway across a wide range of plant species is still lacking. Future research should aim to identify and characterize the enzymes responsible for the synthesis of jacaric acid. This involves exploring the genetic and biochemical pathways that lead to the formation of its specific conjugated triene system.

Plant fatty acid databases, such as PlantFAdb, can be valuable resources for identifying plant species that produce jacaric acid and for studying the chemotaxonomic relationships, which can offer insights into the evolution of these biosynthetic pathways. glbrc.org Understanding the biosynthesis of jacaric acid could pave the way for its biotechnological production. Genetic engineering of oilseed crops to produce high levels of jacaric acid could provide a sustainable and scalable source for research and potential commercial applications. Comparative metabolic profiling of different plant parts can also help in understanding the accumulation of this unique fatty acid. scispace.com

Designing and Synthesizing Novel this compound Analogues with Targeted Biological Activities

The unique structure of jacaric acid, with its conjugated double bond system, is key to its biological activity. nih.gov Designing and synthesizing novel analogues of this compound presents an exciting opportunity to enhance its therapeutic potential or to probe its mechanism of action. By modifying the fatty acid chain length, the position and geometry of the double bonds, or by introducing new functional groups, it may be possible to create analogues with increased potency, selectivity, or improved pharmacokinetic properties. nih.govnih.gov

For example, research on other fatty acids has shown that the introduction of functional groups like hydroxyl or keto groups can significantly alter their biological effects. acs.org Synthetic strategies could focus on creating a library of this compound analogues to be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. Structure-activity relationship studies, aided by computational modeling, can guide the design of these novel compounds for specific therapeutic targets. nih.gov

Interdisciplinary Approaches Integrating Omics Data for Systems-Level Understanding

To gain a holistic understanding of the effects of this compound, interdisciplinary approaches that integrate various "omics" data are essential. concawe.eu This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can construct comprehensive models of the cellular response to this compound. embopress.orgnbis.se

For instance, integrating transcriptomic data (changes in gene expression) with metabolomic data (changes in metabolite levels) can reveal how this compound alters metabolic pathways. acs.org Network-based approaches can be used to model the complex interactions between genes, proteins, and metabolites, providing a systems-level view of the signaling cascades and regulatory networks affected by the compound. embopress.org This integrated approach can help to identify key molecular players and pathways that mediate the biological effects of this compound and can facilitate the discovery of new biomarkers and therapeutic targets. nbis.se

Addressing Methodological Challenges in Fatty Acid Methyl Ester Research

Despite advancements, several methodological challenges remain in the broader field of fatty acid methyl ester (FAME) research that also impact the study of this compound. One key issue is the sample preparation for analysis. Traditional methods involving transesterification can sometimes be complex and time-consuming. nih.gov The development of simplified, one-step derivatization methods would be beneficial, especially for large-scale clinical or population studies. nih.gov

Another challenge is the potential for artifact formation during analysis. For example, certain reagents used in esterification can produce methoxy (B1213986) artifacts from unsaturated fatty acids. aocs.org Careful selection of methods and reagents is crucial to ensure the accuracy of the results. Furthermore, the lack of comprehensive and standardized databases for the mass spectra of FAME isomers makes their unequivocal identification difficult. researchgate.net Building curated spectral libraries for conjugated fatty acid methyl esters, including this compound, would be a valuable resource for the scientific community. Addressing these methodological hurdles will improve the reliability and reproducibility of research on this compound and other FAMEs. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying Jacaric Acid methyl ester in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of jacaric acid (a conjugated polyunsaturated fatty acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via column chromatography with silica gel, followed by recrystallization in hexane/ethyl acetate mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹³C and ¹H) to confirm ester bond formation and absence of residual reactants .

Q. How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?

  • Methodological Answer : Reproducible characterization mandates standardized protocols:

  • Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess thermal degradation thresholds.
  • Spectroscopy : Use FTIR to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and UV-Vis to detect conjugated double bonds (absorption ~260 nm).
  • Quantitative Analysis : Employ GC-MS with internal standards (e.g., methyl heptadecanoate) for precise concentration measurements .

Q. What safety protocols are critical when handling this compound in analytical chemistry labs?

  • Methodological Answer : While this compound is not classified as acutely toxic, standard precautions include:

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Skin/Eye Protection : Wear nitrile gloves and goggles; rinse eyes with water for 15 minutes if exposed.
  • Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often stem from variability in experimental design:

  • Dose-Response Validation : Replicate assays (e.g., anti-inflammatory or lipid peroxidation inhibition) with standardized doses (µM to mM range) and controls (e.g., linoleic acid methyl ester).
  • Cell Line Specificity : Compare results across multiple cell models (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify context-dependent effects.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from peer-reviewed studies, adjusting for publication bias .

Q. What advanced experimental designs are suitable for studying this compound’s stability under varying oxidative conditions?

  • Methodological Answer : Employ factorial design (e.g., 2³ design) to test interactions between oxygen levels, temperature, and light exposure:

  • Variables : Oxygen concentration (0% vs. 21%), temperature (25°C vs. 40°C), UV light (presence/absence).
  • Response Metrics : Monitor peroxide value (PV) via iodometric titration and conjugated dienes (234 nm absorbance).
  • Statistical Analysis : Use ANOVA to identify significant degradation pathways and derive Arrhenius kinetics for shelf-life prediction .

Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with lipid membranes?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation:

  • Simulation Setup : Use GROMACS with lipid bilayer models (e.g., POPC) and CHARMM36 force fields.
  • Key Parameters : Analyze partition coefficients, membrane fluidity changes, and hydrogen bonding.
  • Experimental Cross-Validation : Compare MD results with fluorescence anisotropy (DPH probe) and DSC data to confirm membrane insertion dynamics .

Q. What strategies mitigate batch-to-batch variability in this compound for in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Process Control : Monitor reaction parameters (e.g., pH, temperature) in real-time using PAT tools (e.g., inline FTIR).
  • Batch Standardization : Use multivariate analysis (PLS regression) to correlate raw material purity (GC-MS) with final product consistency.
  • Preclinical Validation : Test each batch in a pilot animal model (e.g., zebrafish lipid metabolism assays) before large-scale studies .

Data Interpretation & Theoretical Frameworks

Q. How should researchers contextualize this compound’s biological activity within lipidomics frameworks?

  • Methodological Answer : Integrate lipidomic profiling with pathway analysis:

  • Untargeted LC-MS : Identify endogenous lipid species modulated by this compound (e.g., prostaglandins, resolvins).
  • Network Pharmacology : Use platforms like STRING or KEGG to map interactions between ester metabolites and inflammation-related targets (e.g., COX-2, PPARγ).
  • Hypothesis Testing : Validate predicted pathways via siRNA knockdown or inhibitor assays .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound toxicity assays?

  • Methodological Answer : Apply nonlinear regression models:

  • Sigmoidal Curve Fitting : Use GraphPad Prism to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from viability assays (e.g., MTT).
  • Hierarchical Clustering : Group toxicity profiles by organ system (e.g., hepatic vs. renal) for risk stratification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.